molecular formula C3H10Cl2N2O2 B13396690 2,3-Diaminopropanoic acid dihydrochloride

2,3-Diaminopropanoic acid dihydrochloride

Cat. No.: B13396690
M. Wt: 177.03 g/mol
InChI Key: TYEJBZICQABABM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

2,3-Diaminopropanoic acid dihydrochloride can be synthesized through the pyridoxal phosphate (PLP) mediated amination of serine . This method involves the use of serine as a starting material, which undergoes amination in the presence of PLP to form 2,3-diaminopropionic acid. The resulting compound is then converted to its dihydrochloride form by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using the same basic principles as the laboratory methods. The process is optimized for higher yields and purity, often involving advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2,3-Diaminopropanoic acid dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert it into simpler amine derivatives.

    Substitution: It can participate in substitution reactions where one or both amino groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted amino acids.

Mechanism of Action

The mechanism of action of 2,3-diaminopropanoic acid dihydrochloride involves its interaction with specific molecular targets and pathways. It can act as a precursor to bioactive molecules that exert their effects through various biochemical pathways. For example, it may be involved in the synthesis of antibiotics like zwittermicin A, which target bacterial ribosomes and inhibit protein synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Diaminopropanoic acid dihydrochloride is unique due to its specific structure and the presence of two amino groups on adjacent carbon atoms. This structural feature allows it to participate in a variety of chemical reactions and makes it a valuable building block in synthetic chemistry .

Properties

Molecular Formula

C3H10Cl2N2O2

Molecular Weight

177.03 g/mol

IUPAC Name

2,3-diaminopropanoic acid;dihydrochloride

InChI

InChI=1S/C3H8N2O2.2ClH/c4-1-2(5)3(6)7;;/h2H,1,4-5H2,(H,6,7);2*1H

InChI Key

TYEJBZICQABABM-UHFFFAOYSA-N

Canonical SMILES

C(C(C(=O)O)N)N.Cl.Cl

Origin of Product

United States

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